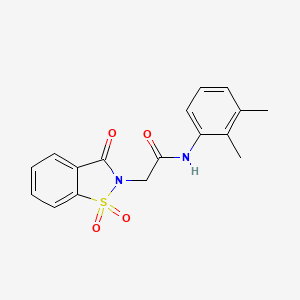

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Description

N-(2,3-Dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a synthetic compound featuring a benzothiazole core with three oxygen atoms (trioxo group) at positions 1, 1, and 2. The acetamide moiety is substituted with a 2,3-dimethylphenyl group, which confers steric and electronic modifications compared to simpler aromatic substituents.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-11-6-5-8-14(12(11)2)18-16(20)10-19-17(21)13-7-3-4-9-15(13)24(19,22)23/h3-9H,10H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZXOSGIQPVNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety and an acetamide functional group. Its chemical formula is with a molecular weight of approximately 302.35 g/mol. The presence of the dimethylphenyl group and the trioxo-benzothiazole structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

- Formation of Benzothiazole : Utilizing condensation reactions between appropriate thioketones and amines.

- Acetamide Formation : Reacting the benzothiazole derivative with acetic anhydride or acetic acid in the presence of a catalyst.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. A study demonstrated that derivatives with benzothiazole structures showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). In vitro assays revealed that it could inhibit MAO-B selectively, which is crucial in the treatment of neurodegenerative diseases like Parkinson's .

| Enzyme | Inhibition Percentage | IC50 (μM) |

|---|---|---|

| MAO-B | 57.11% | 14.80 ± 5.45 |

| Cholinesterase | Significant inhibition | Not specified |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through various models. In forced swim tests (FST), compounds similar to this compound reduced immobility time significantly, indicating antidepressant-like effects .

Case Studies

A notable case study involved the administration of a related benzothiazole derivative in animal models. The results showed not only reduced depressive behaviors but also improved cognitive functions attributed to MAO inhibition and enhanced neurotransmitter levels .

Comparison with Similar Compounds

Core Structural Features

All analogues share the benzothiazolyl acetamide scaffold (1,2-benzothiazol-2-yl acetamide with 1,1,3-trioxo groups), but differ in the substituents on the aromatic ring (Table 1).

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

- Crystallography: SCP-1 crystallizes in an orthorhombic system (space group Pna2₁) with a planar benzothiazole ring (r.m.s. deviation: 0.023 Å) and a dihedral angle of 84.9° between the benzothiazole and phenol rings. Hydrogen bonds (N–H⋯O, O–H⋯O) and π-stacking interactions (3.93 Å spacing) stabilize the lattice .

- Solubility : The 4-hydroxyphenyl group in SCP-1 enhances aqueous solubility via hydrogen bonding, whereas lipophilic substituents (e.g., 2-ethylphenyl, dichlorophenyl) likely reduce solubility .

- Thermal Stability : Methyl and ethyl groups may lower melting points compared to nitro- or chloro-substituted analogues due to reduced molecular symmetry .

Key Differences and Implications

Substituent Effects on Bioavailability :

- Hydroxyl groups (SCP-1) improve solubility but may accelerate metabolism.

- Chloro and nitro groups enhance metabolic stability but reduce solubility .

Crystal Packing and Stability :

Synthetic Complexity :

- Nitro and chloro substituents require stringent reaction conditions compared to methyl or ethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.